molecular formula C12H12Cl2N2O B2499622 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride CAS No. 2138005-71-5

5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride

Cat. No. B2499622
CAS RN: 2138005-71-5
M. Wt: 271.14
InChI Key: PHQUVFCRPFHNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the alkylation of amino-substituted heterocycles with chloromethylpyridinium chlorides under mild, neutral conditions, as described in the synthesis of geminal bis(heteroarylium) salts . Although the specific synthesis of 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods such as IR and NMR spectroscopy . These techniques can provide information about the functional groups present and the overall structure of the compound. The presence of amino and chlorobenzyl groups in the compound of interest suggests that it would exhibit distinct spectroscopic features.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of reactive functional groups. For example, the presence of an active carbonyl group in 3-hydroxy-3-pyrrolin-2-ones allows for high reactivity and the formation of various condensed systems . Similarly, the amino group in 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride could be expected to participate in nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the enol form of certain heterocyclic compounds has been established based on spectroscopic data and reactivity with iron(III) chloride . The compound of interest would likely have properties influenced by its amino and chlorobenzyl substituents, such as solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Arora and Knaus (1999) explored the synthesis of various compounds related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. One of these compounds exhibited significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and related disorders (Arora & Knaus, 1999).

Antimicrobial Properties

Elgemeie et al. (2017) conducted research on the synthesis of novel pyridones similar to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds were evaluated for their antibacterial and antifungal properties, indicating potential applications in addressing microbial infections (Elgemeie et al., 2017).

Eco-Friendly Synthesis

Gümüş (2019) researched an eco-friendly method for synthesizing Schiff bases, using a compound structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. This green chemistry approach highlights the compound's role in developing more sustainable pharmaceutical and chemical synthesis methods (Gümüş, 2019).

Potential Anticancer Applications

Temple et al. (1983) investigated the effects of pyridooxazines and pyridothiazines, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride, on the proliferation of cultured L1210 cells and mice bearing P388 leukemia. This research suggests potential applications in cancer treatment (Temple et al., 1983).

Synthesis of Novel Kinase-Focused Library

Smyth et al. (2010) explored efficient and regioselective synthesis routes to create a library of compounds, including 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds are suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O.ClH/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16;/h1-6,8H,7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQUVFCRPFHNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.